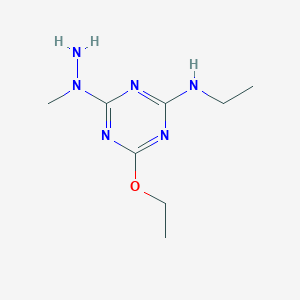
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes an ethoxy group, an ethyl group, and an amino group attached to the triazine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . This reaction proceeds under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as microwave irradiation can enhance the efficiency of the synthesis, reducing reaction times and improving yields . The final product is usually purified through crystallization or chromatographic methods to achieve the required purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying biological systems, particularly in understanding enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 2-amino-4-methylamino-6-ethoxy-1,3,5-triazine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Propiedades
Número CAS |
127016-04-0 |
|---|---|
Fórmula molecular |
C8H16N6O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H16N6O/c1-4-10-6-11-7(14(3)9)13-8(12-6)15-5-2/h4-5,9H2,1-3H3,(H,10,11,12,13) |
Clave InChI |
AJLSAORMPSTFES-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
SMILES canónico |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
Sinónimos |
1,3,5-Triazin-2-amine,4-ethoxy-N-ethyl-6-(1-methylhydrazino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



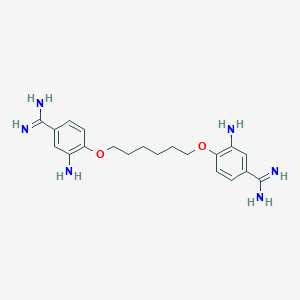

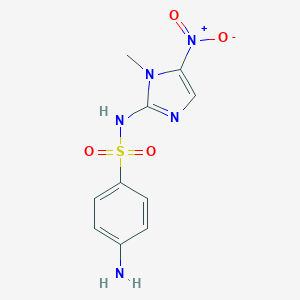

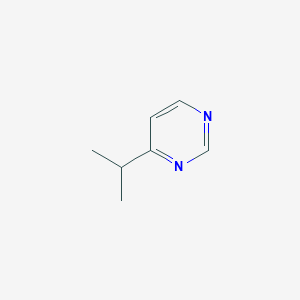
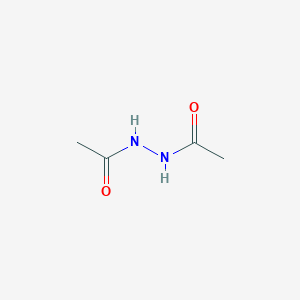
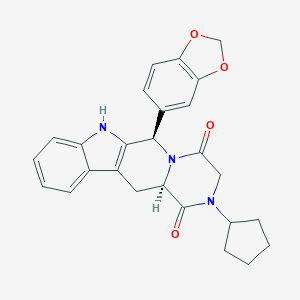
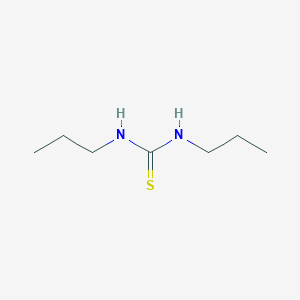
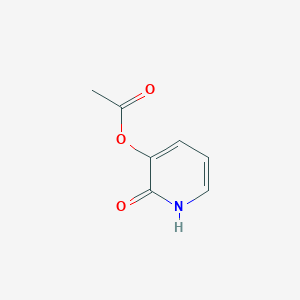


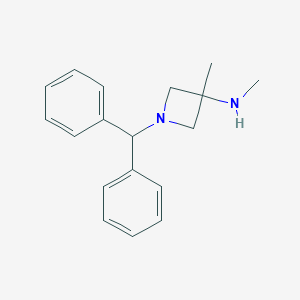
![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
